molecular formula C19H14O4 B2664629 2-Oxo-2-phenylethyl 3-hydroxy-2-naphthoate CAS No. 282730-62-5

2-Oxo-2-phenylethyl 3-hydroxy-2-naphthoate

Cat. No.: B2664629
CAS No.: 282730-62-5
M. Wt: 306.317
InChI Key: FFXRDUPWVUFPJU-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 3-hydroxy-2-naphthoate is an organic compound with the molecular formula C19H14O4 and a molecular weight of 306.31 g/mol . This compound is known for its unique structure, which includes a naphthalene ring and a phenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 3-hydroxy-2-naphthoate typically involves the esterification of 3-hydroxy-2-naphthoic acid with 2-oxo-2-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 3-hydroxy-2-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Oxo-2-phenylethyl 3-hydroxy-2-naphthoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 3-hydroxy-2-naphthoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1-naphthaldehyde: Similar structure but lacks the phenyl group.

    3-Hydroxy-2-naphthoic acid: Precursor in the synthesis of 2-Oxo-2-phenylethyl 3-hydroxy-2-naphthoate.

    2-Phenylethanol: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its combined naphthalene and phenyl structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

phenacyl 3-hydroxynaphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O4/c20-17-11-15-9-5-4-8-14(15)10-16(17)19(22)23-12-18(21)13-6-2-1-3-7-13/h1-11,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXRDUPWVUFPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3C=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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